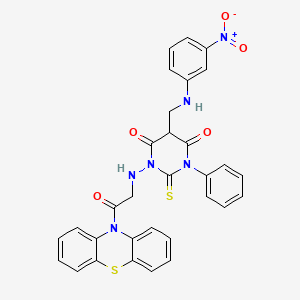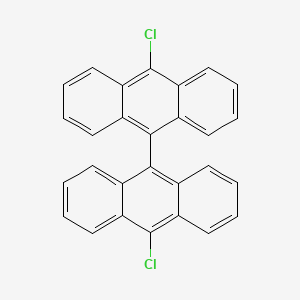
2,2'-Dimethoxy-6-(methoxymethyl)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl is an organic compound with a biphenyl structure substituted with methoxy and methoxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl typically involves the reaction of appropriate biphenyl precursors with methoxy and methoxymethyl substituents. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the methoxy groups onto the biphenyl core. The methoxymethyl group can be introduced through alkylation reactions using methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl may involve large-scale palladium-catalyzed cross-coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl core can be reduced to form cyclohexyl derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl depends on its interactions with molecular targets. The methoxy and methoxymethyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and other biomolecules, influencing their activity and function. The biphenyl core provides a rigid scaffold that can interact with various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dimethoxy-1,1’-biphenyl: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.
6-Methoxymethyl-1,1’-biphenyl: Lacks the methoxy groups, affecting its interactions and applications.
2,2’-Dimethoxy-6-methyl-1,1’-biphenyl: Substituted with a methyl group instead of a methoxymethyl group, leading to variations in chemical behavior.
Uniqueness
2,2’-Dimethoxy-6-(methoxymethyl)-1,1’-biphenyl is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and potential applications. The combination of these substituents allows for versatile reactivity and interactions with various molecular targets, making it valuable in research and industrial applications.
Properties
CAS No. |
137898-01-2 |
|---|---|
Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
1-methoxy-3-(methoxymethyl)-2-(2-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O3/c1-17-11-12-7-6-10-15(19-3)16(12)13-8-4-5-9-14(13)18-2/h4-10H,11H2,1-3H3 |
InChI Key |
XXDBQYGRZJQRPI-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C(=CC=C1)OC)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



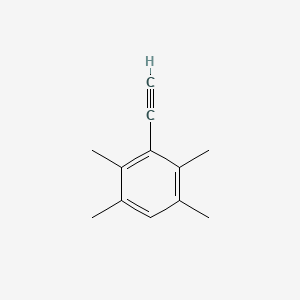

![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
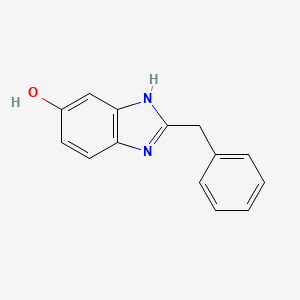

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
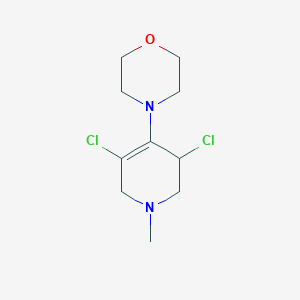
![9-tert-Butyl-2,4-di(pyrrolidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]indole](/img/structure/B14265352.png)

